molecular formula C11H19NO4 B2700488 tert-Butyl 5-hydroxy-3-oxoazepane-1-carboxylate CAS No. 1341037-70-4

tert-Butyl 5-hydroxy-3-oxoazepane-1-carboxylate

Cat. No.: B2700488
CAS No.: 1341037-70-4
M. Wt: 229.276
InChI Key: AOECZTLTSPZISB-UHFFFAOYSA-N
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Description

tert-Butyl 5-hydroxy-3-oxoazepane-1-carboxylate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.27 g/mol . This compound is known for its unique structure, which includes a seven-membered azepane ring with a hydroxy group, a keto group, and a tert-butyl ester functional group. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-hydroxy-3-oxoazepane-1-carboxylate typically involves the following steps:

    Formation of the Azepane Ring: The azepane ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of Functional Groups: The hydroxy and keto groups are introduced through selective oxidation and reduction reactions.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-hydroxy-3-oxoazepane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a keto group.

    Reduction: The keto group can be reduced to form a secondary alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of 5-oxo-3-oxo-azepane-1-carboxylic acid tert-butyl ester.

    Reduction: Formation of 5-hydroxy-3-hydroxy-azepane-1-carboxylic acid tert-butyl ester.

    Substitution: Formation of various substituted azepane derivatives.

Scientific Research Applications

tert-Butyl 5-hydroxy-3-oxoazepane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 5-hydroxy-3-oxoazepane-1-carboxylate involves its interaction with specific molecular targets. The hydroxy and keto groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid form, which can further interact with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-3-oxo-hexane-1-carboxylic acid tert-butyl ester
  • 5-Hydroxy-3-oxo-octane-1-carboxylic acid tert-butyl ester
  • 5-Hydroxy-3-oxo-decanoic acid tert-butyl ester

Comparison

Compared to similar compounds, tert-Butyl 5-hydroxy-3-oxoazepane-1-carboxylate has a unique seven-membered ring structure, which imparts distinct chemical and biological properties. Its specific functional groups make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

tert-butyl 5-hydroxy-3-oxoazepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-5-4-8(13)6-9(14)7-12/h8,13H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOECZTLTSPZISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC(=O)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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